2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrF2NO2 . The InChI code is 1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.08 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Photolytic Studies and Radical Formation
- Research shows that substances similar to 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergo photolytic reactions leading to the formation of radical species. For instance, the photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile forms alpha-acyl 4-methoxybenzyl radical, indicating potential applications in studies of radical generation and reactivity (Schepp, 2004).
Reaction Dynamics with Nucleophiles
- The interaction of compounds similar to 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile with nucleophiles has been investigated. For example, reactions of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles demonstrate the formation of cyclopropane derivatives, suggesting a role in synthetic chemistry and mechanism studies (Fariña et al., 1986).
Applications in Complex Synthesis
- The compound's analogs are used in the synthesis of complex structures. For instance, tris(2-methoxy-5-bromophenyl)stibine reacts with silver nitrate, forming complexes with specific structural and spectral properties. This highlights potential applications in coordination chemistry and materials science (Sharutina, 2020).
Spectral Properties in Solvents
- Studies of similar compounds in solvents like acetonitrile reveal insights into their spectral properties. For example, the investigation of the fluorescence spectral properties of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone in acetonitrile suggests applications in photophysics and molecular spectroscopy (Tomin & Jaworski, 2011).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . The target organs include the respiratory system .
properties
IUPAC Name |
2-[3-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-5-6(2-3-14)4-7(11)9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICRLCJFVTQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC#N)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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